9H-Fluorene-9-carboxaldehyde, 9-methyl-
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Overview
Description
9H-Fluorene-9-carboxaldehyde, 9-methyl- is an organic compound with the molecular formula C15H12O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxaldehyde group at the 9-position and a methyl group at the same position
Preparation Methods
The synthesis of 9H-Fluorene-9-carboxaldehyde, 9-methyl- can be achieved through several methods:
Synthetic Routes: One common method involves the oxidation of 9-methylfluorene using reagents such as chromium trioxide (CrO3) in acetic acid. Another approach is the Vilsmeier-Haack reaction, where 9-methylfluorene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production: Industrial production methods typically involve large-scale oxidation reactions using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-Fluorene-9-carboxaldehyde, 9-methyl- undergoes various chemical reactions:
Oxidation: The compound can be further oxidized to form 9-methylfluorene-9-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) to form 9-methylfluoren-9-ol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Condensation: It can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated aldehydes.
Scientific Research Applications
9H-Fluorene-9-carboxaldehyde, 9-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene-9-carboxaldehyde, 9-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
9H-Fluorene-9-carboxaldehyde, 9-methyl- can be compared with other similar compounds:
9-Methylfluorene: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
9-Fluorenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
9-Fluorene-9-carboxylic acid: The carboxylic acid derivative is more acidic and can participate in different types of reactions compared to the aldehyde.
Properties
IUPAC Name |
9-methylfluorene-9-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDZUKNEXIDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473515 |
Source
|
Record name | 9H-Fluorene-9-carboxaldehyde, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184760-75-6 |
Source
|
Record name | 9H-Fluorene-9-carboxaldehyde, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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